molecular formula C17H30O4SSi B7826860 (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate CAS No. 885266-52-4

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate

Cat. No.: B7826860
CAS No.: 885266-52-4
M. Wt: 358.6 g/mol
InChI Key: RMSGBSHWVCGDTD-UHFFFAOYSA-N
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Description

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate is an organic compound that features a tert-butyldimethylsilanyloxy group, a methylpropyl group, and a methylbenzenesulfonate group

Preparation Methods

The synthesis of (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by subsequent reactions to introduce the sulfonate group. The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as imidazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate can undergo various chemical reactions, including:

Scientific Research Applications

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The tert-butyldimethylsilanyloxy group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar compounds to (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate include:

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)20-12-15(2)13-21-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGBSHWVCGDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119232
Record name 1-Propanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-52-4
Record name 1-Propanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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